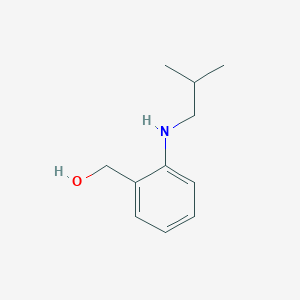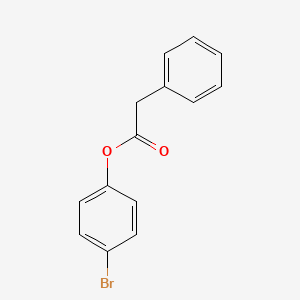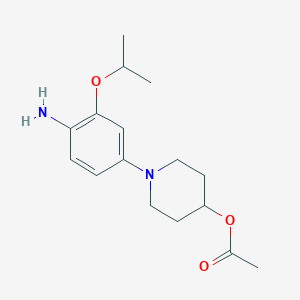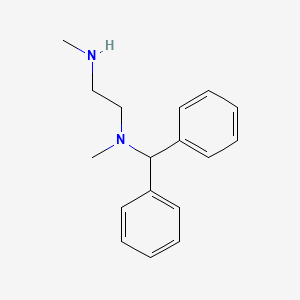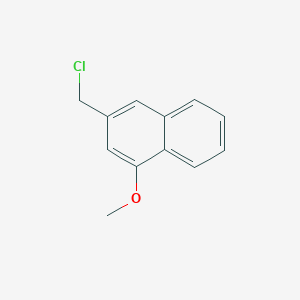
3-(chloromethyl)-1-methoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(chloromethyl)-1-methoxynaphthalene is an organic compound with the molecular formula C12H11ClO. It is a derivative of naphthalene, characterized by the presence of a chloromethyl group at the third position and a methoxy group at the first position on the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-1-methoxynaphthalene typically involves the chloromethylation of 1-methoxy-naphthalene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the chloromethyl group .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(chloromethyl)-1-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 3-azidomethyl-1-methoxy-naphthalene or 3-thiocyanatomethyl-1-methoxy-naphthalene can be formed.
Oxidation Products: Oxidation can yield products like 3-formyl-1-methoxy-naphthalene or 3-carboxy-1-methoxy-naphthalene.
Aplicaciones Científicas De Investigación
3-(chloromethyl)-1-methoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may be utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 3-(chloromethyl)-1-methoxynaphthalene largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The methoxy group can influence the reactivity of the compound by donating electron density through resonance, stabilizing reaction intermediates .
Comparación Con Compuestos Similares
1-Chloromethyl-naphthalene: Lacks the methoxy group, making it less electron-rich and potentially less reactive in certain substitution reactions.
1-Methoxy-naphthalene: Lacks the chloromethyl group, limiting its utility in nucleophilic substitution reactions.
Uniqueness: 3-(chloromethyl)-1-methoxynaphthalene is unique due to the presence of both the chloromethyl and methoxy groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C12H11ClO |
|---|---|
Peso molecular |
206.67 g/mol |
Nombre IUPAC |
3-(chloromethyl)-1-methoxynaphthalene |
InChI |
InChI=1S/C12H11ClO/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12/h2-7H,8H2,1H3 |
Clave InChI |
FXKNIPLTZAFAIA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=CC=CC=C21)CCl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
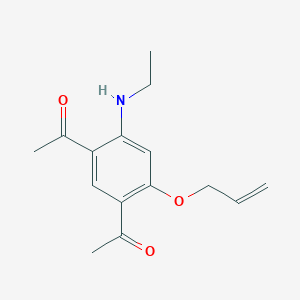

![4-methoxy-N-{2-[(1E)-2-(pyridin-4-yl)ethenyl]phenyl}benzenesulfonamide](/img/structure/B8751313.png)

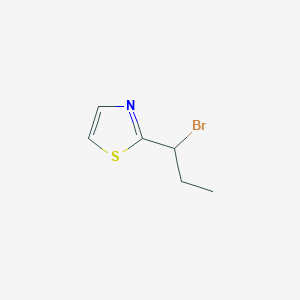
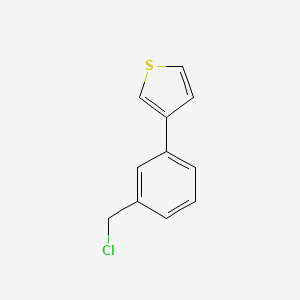
![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B8751332.png)
![2-Nitro-[1,1'-biphenyl]-4-OL](/img/structure/B8751338.png)
![tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8751352.png)

